1-(Oxolan-2-yl)-1-(pyridin-3-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxolan-2-yl)-1-(pyridin-3-yl)methanamine dihydrochloride is a chemical compound that features a pyridine ring and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxolan-2-yl)-1-(pyridin-3-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Oxolane Ring: This can be achieved through the cyclization of a suitable diol or halohydrin precursor.
Attachment of the Pyridine Ring: This step involves the formation of a carbon-nitrogen bond between the oxolane ring and the pyridine ring, often through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Oxolan-2-yl)-1-(pyridin-3-yl)methanamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyridine or oxolane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as acting as a ligand for certain receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Oxolan-2-yl)-1-(pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-3-yl)methanamine: Lacks the oxolane ring, which may affect its reactivity and biological activity.
1-(Oxolan-2-yl)methanamine: Lacks the pyridine ring, which may influence its chemical properties and applications.
Uniqueness
1-(Oxolan-2-yl)-1-(pyridin-3-yl)methanamine dihydrochloride is unique due to the presence of both the oxolane and pyridine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H16Cl2N2O |
---|---|
Molecular Weight |
251.15 g/mol |
IUPAC Name |
oxolan-2-yl(pyridin-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H14N2O.2ClH/c11-10(9-4-2-6-13-9)8-3-1-5-12-7-8;;/h1,3,5,7,9-10H,2,4,6,11H2;2*1H |
InChI Key |
YPVCCJSKQCCAJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(C2=CN=CC=C2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.